molecular formula C3H5NO2 B7888872 Isonitrosoacetone

Isonitrosoacetone

Cat. No.: B7888872
M. Wt: 87.08 g/mol
InChI Key: OVGLVOLWBBGQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonitrosoacetone (CAS 306-44-5), also known as pyruvaldoxime or MINA, is a solid organic compound with the molecular formula C₃H₅NO₂ and a molecular weight of 87.08 g/mol . It belongs to the oxime class of compounds, characterized by a hydroxylamine group (-NOH) attached to a carbonyl-containing backbone . A primary research application of this compound is its role as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) agents, such as nerve gases and pesticides . Unlike many other oximes, this compound is notable for its ability to cross the blood-brain barrier, which enables the reactivation of central nervous system (CChE) and is therefore critical for investigating treatments for OP poisoning . Beyond this, derivatives of this compound have been investigated for potential local anesthetic, antitubercular, and antidiabetic activities . The compound is a solid at room temperature and has a vapor pressure of 0.2 mmHg . Its composition is 41.38% Carbon, 5.79% Hydrogen, 16.09% Nitrogen, and 36.75% Oxygen . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

1-hydroxyiminopropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGLVOLWBBGQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Isonitrosoacetone
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Vapor Pressure

0.2 [mmHg]
Record name Isonitrosoacetone
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

306-44-5, 31915-82-9
Record name 2-Oxopropanal 1-oxime
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Record name 2-oxopropionaldehyde 1-oxime
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Record name anti-Pyruvic aldehyde 1-oxime
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Preparation Methods

Laboratory-Scale Synthesis

An alternative method employs sodium nitrite (NaNO₂) and glacial acetic acid to generate nitrous acid (HNO₂) in situ. The procedure involves:

  • Cooling and mixing : Acetone is dissolved in glacial acetic acid at 0–5°C.

  • Dropwise addition : Aqueous NaNO₂ is added slowly to prevent overheating.

  • Workup : The mixture is neutralized, and isonitrosoacetone is extracted using organic solvents.

This method avoids handling gaseous NOCl but requires careful pH control to prevent over-nitrosation.

Comparative Analysis with NOCl Method

ParameterNOCl MethodNaNO₂ Method
Yield 87–92%70–75% (estimated)
Byproducts Phorone, chloro-derivativesNitroso dimers
Scalability Industrial (continuous)Laboratory-scale
Safety Requires NOCl handlingLess hazardous

Mechanistic Insights and Byproduct Formation

Role of Neutralizing Agents

Neutralizing agents like CaCO₃ or KOH mitigate HCl byproduct formation, preventing side reactions such as aldol condensation. In Example 3, KOH ensured a 90.2% yield by maintaining a mildly basic environment.

Byproduct Mitigation Strategies

  • Excess ketone : A 10:1 acetone-to-NOCl ratio suppresses phorone formation.

  • Low-temperature distillation : Isolating this compound at 20–30°C under reduced pressure minimizes thermal degradation .

Chemical Reactions Analysis

Types of Reactions

Isonitrosoacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or other oxidized products.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Propionic acid or other carboxylic acids.

    Reduction: Propylamine or other amines.

    Substitution: Various substituted oximes or other functionalized compounds.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Isonitrosoacetone features a nitroso group (-NO) attached to the carbonyl carbon of acetone. This configuration allows it to engage in various chemical reactions, including:

  • Nucleophilic addition and substitution reactions.
  • Formation of coordination complexes with metal ions.
  • Reactivity with electrophiles, making it a versatile intermediate in organic synthesis.

Table 1: Key Chemical Reactions of this compound

Reaction TypeDescriptionExample Products
OxidationConverts INA into various products under specific conditions.Aldehydes, ketones
ReductionReduction reactions yield different derivatives.Amino derivatives
SubstitutionParticipates in substitution reactions with β-unsaturated ketones.Stilbene derivatives

Chemistry

This compound is utilized as a reagent in organic synthesis and as an intermediate in the preparation of various compounds. It serves as a ligand in forming coordination compounds with metals such as nickel, palladium, cobalt, and copper .

Biology

In biological research, INA has been studied for its potential role as a reactivator of acetylcholinesterase (AChE), which is crucial for nerve function. It has shown effectiveness in reactivating AChE inhibited by organophosphate compounds (OPs), such as tabun and sarin, which are known nerve agents .

Medicine

Recent studies indicate that high doses of INA can significantly reactivate AChE inhibited by organophosphates, enhancing survival rates in poisoned subjects . The following table summarizes findings related to INA's efficacy in reactivating AChE:

Table 2: Reactivation Efficacy of this compound

Study FocusFindings
Reactivation KineticsModerate to high reactivity towards AChE inhibited by various OPs (except tabun)
Survival RatesImproved survival in guinea pigs poisoned with nerve agents when treated with INA
Comparison with Other OximesLower affinity compared to traditional pyridinium oximes but still effective under certain conditions

Industry

This compound is employed in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its ability to form stable complexes makes it valuable in producing inhibitors and stabilizers .

Case Study 1: Reactivation of AChE

A study conducted on guinea pigs demonstrated that administering INA after exposure to organophosphate compounds significantly improved AChE activity compared to untreated controls. The findings suggest that INA could serve as a potential therapeutic agent for treating organophosphate poisoning .

Case Study 2: Coordination Chemistry

Research into the coordination chemistry of INA has revealed its potential to form stable complexes with transition metals. These complexes exhibit unique catalytic properties that could be harnessed for various industrial applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of propanal, 2-oxo-, 1-oxime involves its reactivity with various nucleophiles and electrophiles. The oxime group can participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivation Efficacy Against Organophosphate-Inhibited AChE

Isonitrosoacetone is compared with other oximes, including pyridine-2-aldoxime methiodide (2-PAM), 2,3-butanedione monoxime (DAM), and novel N-substituted 2-hydroxyiminoacetamides (e.g., RS194B, RS218A). Key findings include:

Compound Reactivation Efficiency (k₃, min⁻¹)¹ Blood-Brain Barrier Penetration Primary Use Case
This compound 0.15–0.20 (Sarin-inhibited AChE) High CNS reactivation, nerve agent poisoning
2-PAM 0.08–0.12 (Sarin-inhibited AChE) Low Peripheral AChE reactivation
DAM 0.05–0.10 (VX-inhibited AChE) Moderate Pesticide exposure
RS194B 0.25–0.30 (Soman-inhibited AChE) Low Broad-spectrum OP detoxification

¹ k₃ values are approximate and agent-dependent.

  • Mechanistic Insights : this compound and 2-PAM exhibit similar reactivity with free OP compounds, but their orientation in the AChE-OP complex affects efficacy. For example, pyridine-4-aldoxime methiodide shows weaker binding to the anionic site of AChE compared to this compound, reducing reactivation efficiency against sarin .
  • CNS Penetration : Unlike 2-PAM, which is largely restricted to peripheral tissues, this compound’s smaller size and lipophilicity enable BBB crossing, terminating seizures and improving survival in nerve agent intoxication .

Antitubercular and Antidiabetic Derivatives

Derivatives of this compound, such as 3-acetyl-5,5-bis(hydroxymethyl)-5,6-dihydro-4H-1,2,4-oxadiazine, show promising antitubercular activity against multidrug-resistant (MDR) Mycobacterium tuberculosis strains (MIC₉₀: 2–4 µg/mL), outperforming first-line drugs like isoniazid . In antidiabetic screening, β-aminopropioamidoxime derivatives reduce blood glucose levels by 30–40% in rodent models, comparable to metformin .

Biological Activity

Isonitrosoacetone (INA), with the chemical formula C₃H₅NO₂ and CAS number 306-44-5, is an organic compound classified as an oxime. It has garnered interest in various fields, particularly in medicinal chemistry, due to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by a nitroso group (-NO) attached to the carbonyl carbon of acetone. This structural configuration allows it to participate in diverse chemical reactions, including the formation of coordination complexes with metal ions, which can modulate their biological activity. The compound has shown potential as a reactivator of acetylcholinesterase (AChE), particularly in cases of organophosphate poisoning.

Reactivation of Acetylcholinesterase

Recent studies have demonstrated that high doses of this compound can effectively reactivate AChE inhibited by organophosphate compounds such as tabun and sarin. One study indicated that while INA has a lower affinity for inhibited AChE compared to traditional pyridinium oximes, it still exhibited moderate to high reactivity under certain conditions . The following table summarizes key findings related to INA's reactivation efficacy:

Compound Reactivation Efficacy Notes
This compound (INA)Moderate to HighEffective at high concentrations; lower affinity compared to pyridinium oximes .
ObidoximeHighStandard reference for reactivation efficacy.
Pralidoxime (2-PAM)HighWidely used in clinical settings for OP poisoning.

Antimicrobial Activity

This compound has also been studied for its potential antibacterial properties. Preliminary research suggests that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in medicinal chemistry. The mechanisms underlying its antimicrobial effects are not fully understood but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

  • Organophosphate Poisoning : A significant study demonstrated that guinea pigs treated with this compound showed improved survival rates following exposure to nerve agents. The study highlighted the dose-dependent nature of INA's efficacy in reactivating AChE and suggested that higher concentrations are necessary for optimal results .
  • Comparative Studies : In comparative studies assessing various oximes, this compound was found to have unique properties that differentiate it from other compounds like diacetylmonoxime (DAM). While DAM showed effectiveness against certain nerve agents, INA's reactivity profile indicated potential advantages in specific scenarios .
  • Pharmacokinetics : Research on the pharmacokinetics of INA is still limited; however, initial findings suggest that its distribution and metabolism may vary significantly across species. This variability underscores the need for further studies to determine its safety and tolerability in humans .

Q & A

Q. How is Isonitrosoacetone synthesized, and what are its key structural characteristics?

this compound (C₃H₅NO₂) is synthesized via the nitrosation of acetone using nitrous acid, yielding a compound with an oxime functional group (C=N-OH) at the α-carbon position. Its molecular structure includes a ketone and an isonitroso group, enabling coordination with transition metals like Pd(II) to form planar complexes (e.g., Pd(inna)₂). Structural characterization typically employs IR spectroscopy (C=N stretch ~1600 cm⁻¹) and X-ray crystallography .

Q. What are the primary pharmacological applications of this compound in preclinical research?

this compound derivatives exhibit diverse biological activities, including:

  • Local anesthetic properties : O-aroyl-β-aminopropioamidoximes derived from α-chloro-α-isonitrosoacetone show conduction and infiltration anesthesia efficacy.
  • Antitubercular activity : Salts of O-aroyl-β-(thiomorpholin-1-yl)propioamidoximes inhibit M. tuberculosis strains (DS, DR, MDR) in vitro.
  • Acetylcholinesterase (AChE) reactivation : this compound acts as a reactivator for organophosphate-inhibited AChE, critical for counteracting nerve agent toxicity .

Q. How does the pKa of this compound influence its chemical reactivity and biological interactions?

With a pKa of 8.3, this compound exists in equilibrium between protonated (oxime) and deprotonated (oximate) forms under physiological conditions. The deprotonated form enhances nucleophilicity, facilitating metal coordination (e.g., Pd(II), Cu(II)) and enzymatic interactions, such as AChE reactivation. This pH-dependent behavior is critical for designing buffer systems in kinetic studies .

Advanced Research Questions

Q. What methodological approaches are used to study the coordination chemistry of this compound with transition metals?

Researchers employ:

  • Spectroscopic techniques : UV-Vis (d-d transitions in metal complexes) and EPR (for paramagnetic Cu(II) complexes).
  • Single-crystal X-ray diffraction : To resolve planar geometries in Pd(II) complexes (e.g., Pd(inna)₂).
  • Thermogravimetric analysis (TGA) : To assess thermal stability of coordination compounds.
  • Magnetic susceptibility measurements : For determining spin states in Fe(III) or Co(II) complexes .

Q. How can researchers design experiments to evaluate the acetylcholinesterase reactivation efficacy of this compound derivatives?

Key steps include:

  • Kinetic assays : Measure reactivation rates (kₒ₆ₛ) using Ellman’s method (spectrophotometric monitoring of thiocholine production).
  • Dose-response curves : Determine IC₅₀ values for organophosphate-inhibited AChE.
  • Molecular docking : Predict binding modes of derivatives with AChE’s active site (e.g., π-π stacking with Trp86).
  • Comparative studies : Benchmark against pralidoxime (2-PAM) for relative potency .

Q. What strategies resolve contradictory data in the biological activity of this compound derivatives across studies?

Contradictions often arise from variations in:

  • Assay conditions (pH, temperature, enzyme source).
  • Compound purity : Use HPLC (>95% purity) and NMR to verify structural integrity.
  • Cell models : Standardize in vitro models (e.g., H37Rv for TB screening) and in vivo toxicity thresholds (LD₅₀ in rodents).
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance .

Q. What in silico methods predict the binding affinity of this compound with target enzymes?

Computational workflows include:

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD <2 Å over 100 ns).
  • Free energy calculations : Use MM/PBSA or MM/GBSA to estimate ΔG binding.
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with AChE’s Glu202).
  • ADMET profiling : Predict bioavailability and toxicity via tools like SwissADME .

Q. How can researchers optimize the stability and solubility of this compound for in vivo applications?

Strategies include:

  • Salt formation : Hydrochloride salts improve aqueous solubility (≥10 mg/mL in PBS).
  • Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles enhances plasma half-life.
  • Prodrug design : Mask reactive oxime groups with ester prodrugs for oral bioavailability.
  • Solubility assays : Use shake-flask method with HPLC quantification under physiologically relevant conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isonitrosoacetone
Reactant of Route 2
Reactant of Route 2
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